N-[3-(furan-2-yl)propyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
N~4~-[3-(2-FURYL)PROPYL]-5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a pyrrole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-(2-FURYL)PROPYL]-5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts to speed up the reaction and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-(2-FURYL)PROPYL]-5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
N~4~-[3-(2-FURYL)PROPYL]-5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N4-[3-(2-FURYL)PROPYL]-5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(Dimethylamino)Propyl]-2-({[4-({[4-(Formylamino)-1-Methyl-1h-Pyrrol-2-Yl]Carbonyl}Amino)-1-Methyl-1h-Pyrrol-2-Yl]Carbonyl}Amino)-5-Isopropyl-1,3-Thiazole-4-Carboxamide
- Tri-2-furylphosphine
Uniqueness
N~4~-[3-(2-FURYL)PROPYL]-5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBOXAMIDE is unique due to the combination of its thiazole, pyrrole, and furan rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H17N3O2S |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[3-(furan-2-yl)propyl]-5-methyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H17N3O2S/c1-12-14(18-16(22-12)19-9-2-3-10-19)15(20)17-8-4-6-13-7-5-11-21-13/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,17,20) |
InChI Key |
ADNXJNLKULDDLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N2C=CC=C2)C(=O)NCCCC3=CC=CO3 |
Origin of Product |
United States |
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